molecular formula C6H9ClN2 B3322152 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride CAS No. 1421939-67-4

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride

Cat. No.: B3322152
CAS No.: 1421939-67-4
M. Wt: 144.60
InChI Key: MVMMFELHNPKHNK-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride ( 1421939-67-4) is a versatile bicyclic organic compound with the molecular formula C₆H₉ClN₂ and a molecular weight of 144.60 g/mol . The compound features a nitrile group at the 1-position of the 3-azabicyclo[3.1.0]hexane scaffold, which can serve as a key synthetic intermediate for further functionalization. Derivatives of the 3-azabicyclo[3.1.0]hexane core have been investigated for their potential biological activity. For instance, related 3-azabicyclo[3.1.0]hexane compounds are covered in patents for treating muscular spasms and convulsions, highlighting the pharmacological relevance of this structural framework in central nervous system research . Researchers value this nitrile-functionalized hydrochloride salt as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules or for use as a precursor to corresponding carboxylic acids. The product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMFELHNPKHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests that it could be adapted for large-scale production, given the appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, cyclopropanation reactions yield various 3-azabicyclo[3.1.0]hexane derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride serves as a versatile building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique bicyclic structure allows for the development of various derivatives that can be tailored for specific chemical properties and reactivities.

Synthesis of Functionalized Derivatives
Recent studies have demonstrated the compound's utility in synthesizing highly functionalized derivatives through various chemical reactions, such as nucleophilic substitutions and cycloadditions. For example, it has been used in the synthesis of bis-spirocyclic derivatives via 1,3-dipolar cycloaddition reactions with cyclopropenes, yielding products with high diastereoselectivity .

Biological Applications

Antimicrobial and Antiviral Properties
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit promising biological activities, including antimicrobial and antiviral effects. These properties are attributed to their ability to interact with biological targets, potentially modulating various biochemical pathways .

Therapeutic Potential
The compound's derivatives are being investigated for their potential use as therapeutic agents in treating neurological disorders and cancer. The modulation of specific receptors, such as the D3 receptor, is a focus area due to its implications in conditions where antagonism or inhibition could be beneficial .

Industrial Applications

Material Development
In industrial contexts, this compound is explored for developing new materials with unique properties, such as enhanced stability and reactivity. These materials can have applications in pharmaceuticals and advanced chemical manufacturing processes.

Table 1: Summary of Research Findings on 3-Azabicyclo[3.1.0]hexane Derivatives

StudyApplicationFindings
Antimicrobial ActivityCompounds showed significant antibacterial effects against various strains.
Synthesis of DerivativesSuccessful synthesis of bis-spirocyclic derivatives with high yields (up to 95%).
Neurological DisordersModulation of D3 receptor activity suggests potential therapeutic uses in treating disorders like schizophrenia.

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially inhibiting or activating specific pathways. For example, some derivatives act as reuptake inhibitors of neurotransmitters like serotonin, noradrenaline, and dopamine, making them useful in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Positional Isomers: Nitrile Group Variations

  • 3-Azabicyclo[3.1.0]hexane-2-carbonitrile hydrochloride (C₆H₇N₂·HCl):
    This isomer, with the nitrile group at position 2, is synthesized via chlorination of 3-azabicyclo[3.1.0]hexane followed by cyanation. Its geometric isomers (cis/trans) exhibit distinct reactivity in downstream modifications, making it critical for stereoselective synthesis .

Aryl-Substituted Derivatives

  • Centanafadine Hydrochloride (C₁₅H₁₅N·HCl, MW: 245.7 g/mol): Substituted with a naphthalen-2-yl group at position 1, this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) for ADHD treatment. The bulky aromatic substituent enhances binding to monoamine transporters, contrasting with the nitrile’s electron-withdrawing effects .
  • Bicifadine Hydrochloride (C₁₂H₁₃N·HCl, MW: 204.1 g/mol): Features a 4-methylphenyl group at position 1. It acts as a non-opioid analgesic, highlighting how electron-donating substituents modulate pharmacological activity compared to nitrile-containing analogs .

Functional Group Modifications

  • Ethyl 3-Azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride (C₈H₁₃NO₂·HCl, MW: 203.7 g/mol): The ester group at position 6 facilitates prodrug strategies, enabling controlled release in formulations .
  • (1R,5S)-3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride (C₆H₉NO₂·HCl, MW: 179.6 g/mol): The carboxylic acid group allows conjugation or salt formation, enhancing solubility for parenteral delivery .
  • 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride (C₅H₁₀ClNO, MW: 135.6 g/mol): The hydroxyl group introduces hydrogen-bonding capacity, altering metabolic stability compared to nitrile derivatives .

Pharmacological and Physicochemical Properties

Pharmacological Activity

Compound Therapeutic Use Key Pharmacological Feature
Centanafadine Hydrochloride ADHD NDRI with sustained-release formulation
Bicifadine Hydrochloride Acute/Chronic Pain Serotonin-norepinephrine reuptake inhibition
3-Azabicyclo[3.1.0]hexane-1-carbonitrile Hydrochloride Synthetic Intermediate Nitrile group enables click chemistry or further derivatization

Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP* Solubility (Water)
3-Azabicyclo[3.1.0]hexane-1-carbonitrile HCl 146.6 0.8 Moderate
Centanafadine HCl 245.7 3.2 Low
Bicifadine HCl 204.1 2.5 Moderate
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate HCl 203.7 1.5 High

*Predicted using fragment-based methods.

Biological Activity

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C6H9ClN2
  • CAS Number : 1421939-67-4
  • Structure : The compound features a bicyclic structure with a nitrogen atom embedded within the ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, influencing multiple biochemical pathways:

  • Target Interaction : The compound has been shown to interact with neurotransmitter receptors, enzymes, and other cellular proteins, modulating their activity.
  • Biochemical Pathways : It may influence pathways related to neurotransmission, cell proliferation, and apoptosis, suggesting potential therapeutic applications in neurological disorders and cancer treatment.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Antiviral Activity : Preliminary assays suggest the compound may possess antiviral properties, although further investigation is needed to elucidate the specific mechanisms involved.
  • Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of 3-Azabicyclo[3.1.0]hexane derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 100 µg/mL, indicating promising activity for further development into therapeutic agents.

Case Study 2: Antiviral Potential

In vitro studies have shown that derivatives of this compound can inhibit viral replication in cell cultures infected with specific viruses. For example, one derivative demonstrated an IC50 value of 5 µM against a viral strain, suggesting it could be a candidate for antiviral drug development .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
CycloclavineAntimicrobialErgot alkaloid with similar structure
IndolizomycinAntibioticRelated heterocyclic system
DuocarmycinHigh cytotoxicityPotential antitumor activity
3-Azabicyclo[3.1.0]hexaneAntimicrobial, antiviralUnique bicyclic structure with diverse effects

Q & A

Advanced Research Question

  • Salt form modulation : Hydrochloride salts improve aqueous solubility (e.g., 2-Azabicyclo[3.1.0]hexane derivatives show enhanced solubility in PBS) .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain stability .
  • pH adjustment : Buffers near physiological pH (7.4) prevent precipitation .

How can enantiomeric separation of this compound be achieved?

Advanced Research Question

  • Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases for baseline resolution .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers (e.g., Candida antarctica lipase B) .

How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Advanced Research Question

  • Purity validation : Ensure ≥95% purity via HPLC to exclude impurities affecting assays .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls.
  • Structural analogs comparison : Compare with 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives to isolate pharmacophores .

What methodologies guide structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

  • Substituent modification : Introduce methyl or fluorine groups at C-6 to enhance binding affinity (e.g., 4-Fluoro-2-azabicyclo[2.1.1]hexane derivatives show improved receptor interactions) .
  • Computational docking : AutoDock Vina predicts interactions with DPP-4 or kinase targets .
  • Pharmacophore mapping : Identify critical hydrogen-bonding sites using Schrödinger Suite .

How is the stability of this compound assessed under varying storage conditions?

Basic Research Question

  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation products .

What computational approaches predict target interactions for this compound?

Advanced Research Question

  • Molecular dynamics (MD) simulations : GROMACS models ligand-receptor binding over 100 ns trajectories.
  • Free energy calculations : MM-PBSA quantifies binding affinities for kinase inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.